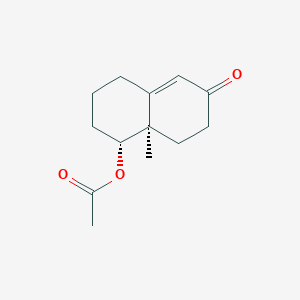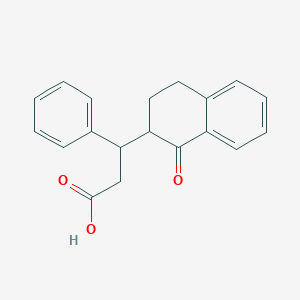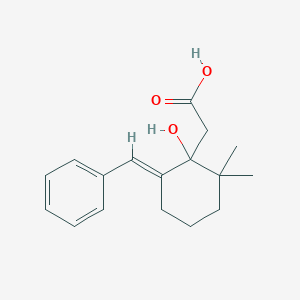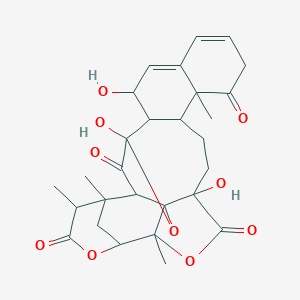
N-benzyl-5-hydroxypentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-hydroxypentanamide, also known as N-benzyl-5-oxopentanamide or benzylacetylhydroxamic acid, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is a derivative of hydroxamic acid, which is known for its chelating and metal-binding properties. The synthesis, mechanism of action, biochemical and physiological effects, and future directions of N-benzyl-5-hydroxypentanamide are discussed in
Mécanisme D'action
The mechanism of action of N-benzyl-5-hydroxypentanamide as an MMP inhibitor involves its binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the catalytic activity of the enzyme. This compound has been shown to have high selectivity towards certain MMP isoforms, such as MMP-2 and MMP-9, which are known to be overexpressed in various types of cancer.
Biochemical and Physiological Effects:
N-benzyl-5-hydroxypentanamide has been shown to have potent inhibitory effects on MMP activity, both in vitro and in vivo. In animal models, this compound has been shown to reduce tumor growth and metastasis, as well as improve wound healing and reduce inflammation. In addition, N-benzyl-5-hydroxypentanamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-5-hydroxypentanamide in lab experiments is its high selectivity towards certain MMP isoforms, which allows for more targeted inhibition of specific enzymes. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective candidate for further development. However, one of the limitations of using N-benzyl-5-hydroxypentanamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on N-benzyl-5-hydroxypentanamide. One area of interest is the development of more potent and selective MMP inhibitors based on this compound. Another area of interest is the investigation of the potential applications of N-benzyl-5-hydroxypentanamide in other fields, such as material science and catalysis. Finally, further studies are needed to explore the potential therapeutic applications of N-benzyl-5-hydroxypentanamide in various diseases, including cancer, arthritis, and cardiovascular diseases.
Méthodes De Synthèse
N-benzyl-5-hydroxypentanamide can be synthesized by the reaction of benzylamine with 5-bromo-pentanoyl chloride, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then purified using column chromatography. This synthesis method has been extensively studied and optimized for high yield and purity.
Applications De Recherche Scientifique
N-benzyl-5-hydroxypentanamide has been studied for its potential applications in medicinal chemistry, particularly as a metalloenzyme inhibitor. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix proteins. MMPs are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, overexpression of MMPs has been linked to various diseases, including cancer, arthritis, and cardiovascular diseases. Therefore, inhibition of MMPs has been considered as a potential therapeutic strategy for these diseases.
Propriétés
Nom du produit |
N-benzyl-5-hydroxypentanamide |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-benzyl-5-hydroxypentanamide |
InChI |
InChI=1S/C12H17NO2/c14-9-5-4-8-12(15)13-10-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-10H2,(H,13,15) |
Clé InChI |
WVPDQTXWORTTDE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCO |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



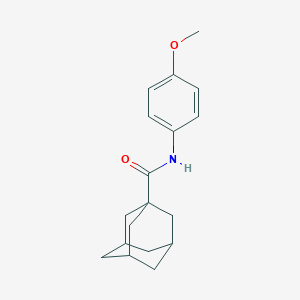

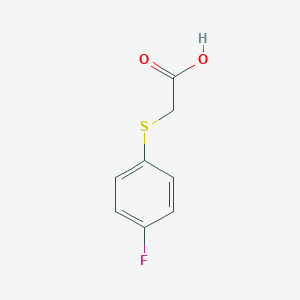
![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B239956.png)
![4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B239961.png)

![4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-one](/img/structure/B239968.png)
